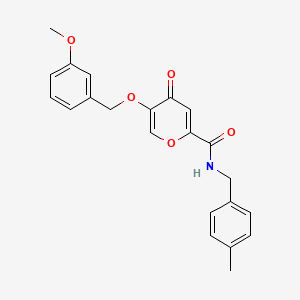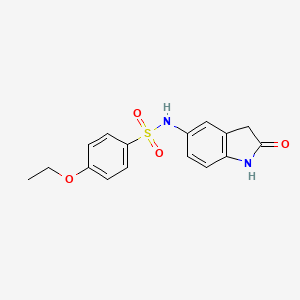![molecular formula C18H16N2O3 B2464126 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE CAS No. 1794989-23-3](/img/structure/B2464126.png)
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methylphenyl group, an amino group, an oxoethyl group, and a cyanobenzoate group. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methylbenzylamine with ethyl 4-cyanobenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and molecular biology. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine: In the pharmaceutical industry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets may lead to the development of new medications for various diseases.
Industry: The compound’s chemical properties make it useful in the production of advanced materials, such as polymers and coatings. Its incorporation into these materials can enhance their performance and durability.
Mécanisme D'action
The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
- [2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate
- [2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate
- [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-nitrobenzoate
Comparison: Compared to its analogs, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE exhibits unique properties due to the presence of the cyanobenzoate group. This group can significantly influence the compound’s reactivity, stability, and biological activity. The comparison of these compounds helps in understanding structure-activity relationships and optimizing their applications in various fields.
Propriétés
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13-4-2-3-5-16(13)11-20-17(21)12-23-18(22)15-8-6-14(10-19)7-9-15/h2-9H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOKRFCXTNBOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl N-[1-(2-pyrimidinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2464044.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B2464046.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide](/img/structure/B2464050.png)



![3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2464058.png)

![methyl 3-hydroxy-3-(trifluoromethyl)hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carboxylate](/img/structure/B2464062.png)

![8-(2,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464064.png)
![2-bromo-N-[2-(2-fluorophenoxy)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B2464065.png)
![tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate](/img/structure/B2464066.png)
